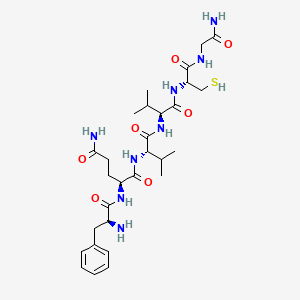
2-(Ethyl-isopropyl-amino)-ethanol
Descripción general
Descripción
2-(Ethyl-isopropyl-amino)-ethanol is a chemical compound belonging to the class of secondary amines. It consists of an ethanol molecule with an ethyl and an isopropyl group attached to the nitrogen atom. This compound is known for its versatility and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For example, reacting isopropylamine with ethyl acetaldehyde in the presence of hydrogen and a catalyst can yield this compound.
N-Alkylation: This involves the reaction of a primary amine with an alkyl halide. For instance, reacting isopropylamine with ethyl iodide can produce the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination or N-alkylation processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and advanced catalyst systems to enhance the reaction rates and selectivity.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its amine derivatives or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Alkyl halides and strong bases are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Ethanolamine, acetic acid, and isopropylamine derivatives.
Reduction: Primary and secondary amines.
Substitution: Various alkylated amines.
Aplicaciones Científicas De Investigación
2-(Ethyl-isopropyl-amino)-ethanol is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is utilized in the production of surfactants, solvents, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(ethyl-isopropyl-amino)-ethanol exerts its effects depends on its specific application. In biochemical assays, it may act as a nucleophile, interacting with electrophilic centers in enzymes. In drug synthesis, it may undergo various chemical transformations to produce active pharmaceutical ingredients.
Molecular Targets and Pathways Involved:
Enzymes: It may target specific enzymes involved in metabolic pathways.
Receptors: It can interact with receptors in biological systems, influencing signaling pathways.
Comparación Con Compuestos Similares
Diethylamine: Contains two ethyl groups attached to the nitrogen atom.
N-Methylethanolamine: Contains a methyl group and an ethanol group attached to the nitrogen atom.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-[ethyl(propan-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-8(5-6-9)7(2)3/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCCMFEBPRZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)











![Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-](/img/structure/B3257472.png)

